molecular formula C8H5ClF4O B1455938 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol CAS No. 1447606-46-3

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol

Cat. No. B1455938
M. Wt: 228.57 g/mol
InChI Key: OLGQBKJJYGJRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol” is an organic molecule that contains a phenyl ring (a cyclic group of six carbon atoms) with chlorine and fluorine substituents, and a trifluoroethanol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, and a trifluoroethanol group. The presence of these electronegative atoms (fluorine and chlorine) would likely result in a polar molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms (fluorine and chlorine) and polar groups (trifluoroethanol) could result in a compound with relatively high polarity .

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

A study by Yin et al. (2005) focused on the synthesis of a novel fluorinated aromatic diamine monomer, which involved the use of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone. This research resulted in the creation of new fluorine-containing polyimides with excellent solubility and outstanding mechanical properties, such as high tensile strength and good thermal stability (Yin et al., 2005).

Antimicrobial Screening of Quinolines

Bonacorso et al. (2018) synthesized a series of compounds, including (Z)-4-((3-chloro-4-fluorophenyl)amino)-1,1,1-trifluorobut-3-en-2-ones, from reactions involving 3-chloro-4-fluoroaniline. Although these compounds did not show significant results against bacteria and fungi, the study demonstrates the potential of using such compounds in developing antimicrobial agents (Bonacorso et al., 2018).

Highly Optical Transparent and Low Dielectric Constant Fluorinated Polyimides

Research by Tao et al. (2009) introduced multitrifluoromethyl-substituted aromatic diamines, leading to the development of highly fluorinated polyimides. These materials showcased great solubility, excellent thermal stability, low dielectric constants, and high optical transparency, making them potentially useful in electronic applications (Tao et al., 2009).

Versatile Solvents in Hypervalent Iodine Chemistry

Dohi et al. (2010) explored the use of fluoroalcohols like 2,2,2-trifluoroethanol as solvents in hypervalent iodine-mediated phenolic oxidations. This study highlighted the role of fluoroalcohols in stabilizing reactive cationic intermediates, thereby expanding the applications in organic synthesis and hypervalent iodine chemistry (Dohi et al., 2010).

Novel Bisphenol Monomer and Resulting Poly(arylene ether sulfone)s

Li et al. (2006) synthesized a new bisphenol monomer with a grafting capability, leading to the creation of poly(arylene ether sulfone)s with excellent thermal stability and potential for further functionalization, useful in various industrial applications (Li et al., 2006).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGQBKJJYGJRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.